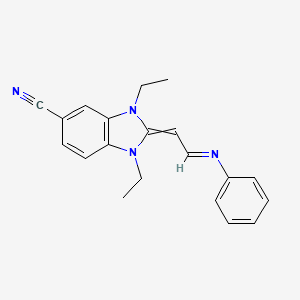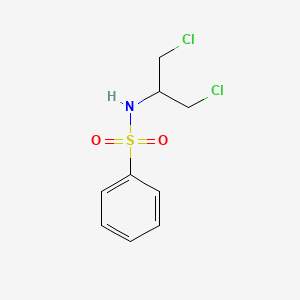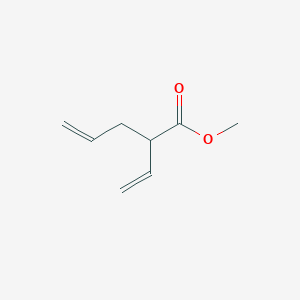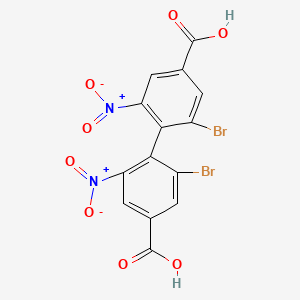
2,2'-Dibromo-6,6'-dinitrobiphenyl-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is an organic compound belonging to the biphenyl derivatives family. This compound is characterized by the presence of two bromine atoms, two nitro groups, and two carboxylic acid groups attached to a biphenyl core. The molecular formula of this compound is C14H6Br2N2O8, and it has a molecular weight of approximately 476.02 g/mol. It is known for its strong electron-withdrawing properties due to the presence of nitro groups, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid can be achieved through a multi-step process. One common method involves the Ullmann coupling reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and dimethylformamide (DMF) as the solvent. This reaction yields 4,4’-Dibromo-2,2’-dinitrobiphenyl, which can then be further functionalized to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Ullmann coupling reactions followed by subsequent functionalization steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,2’-Dibromo-6,6’-diamino-biphenyl-4,4’-dicarboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups act as strong electron-withdrawing groups, influencing the compound’s reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, further affecting the compound’s behavior in chemical reactions. The carboxylic acid groups provide sites for hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar structure but lacks the carboxylic acid groups.
2,2’-Dinitrobiphenyl: Lacks the bromine and carboxylic acid groups.
4,4’-Dicarboxybiphenyl: Lacks the bromine and nitro groups
Uniqueness
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is unique due to the combination of bromine, nitro, and carboxylic acid groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .
Propriétés
Numéro CAS |
5167-62-4 |
|---|---|
Formule moléculaire |
C14H6Br2N2O8 |
Poids moléculaire |
490.01 g/mol |
Nom IUPAC |
3-bromo-4-(2-bromo-4-carboxy-6-nitrophenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H6Br2N2O8/c15-7-1-5(13(19)20)3-9(17(23)24)11(7)12-8(16)2-6(14(21)22)4-10(12)18(25)26/h1-4H,(H,19,20)(H,21,22) |
Clé InChI |
SJHFOGICWAUWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2Br)C(=O)O)[N+](=O)[O-])Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

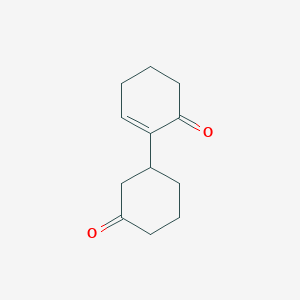
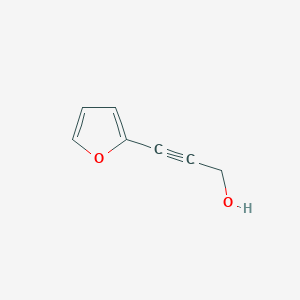

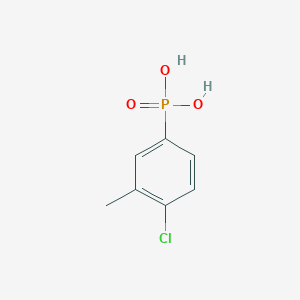
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)

